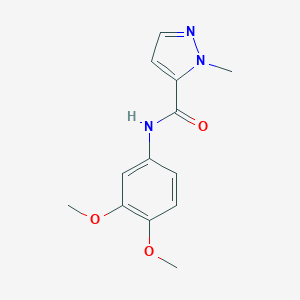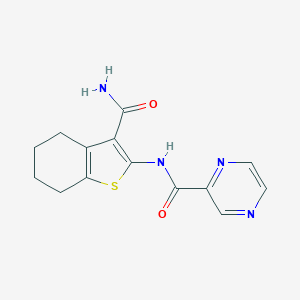![molecular formula C21H23NO4 B214299 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name, C24H25NO5, and has been the subject of several studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action for 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Studies have shown that 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can have both biochemical and physiological effects. One study found that the compound can induce apoptosis, or programmed cell death, in cancer cells. Another study demonstrated that it can inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in living cells. However, one limitation is that the compound can be difficult to synthesize, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research could focus on the compound's interactions with cellular proteins and enzymes, which could shed light on its mechanism of action and potential therapeutic applications. Additionally, further studies could investigate the compound's potential as an antibacterial agent.
Métodos De Síntesis
The synthesis method for 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 3-methoxyphenylacetic acid with butyl isocyanide and ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting compound is then treated with hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. One study investigated its use as a fluorescent probe for the detection of zinc ions in living cells. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment.
Propiedades
Nombre del producto |
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H23NO4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C21H23NO4/c1-3-4-12-22-18-11-6-5-10-17(18)21(25,20(22)24)14-19(23)15-8-7-9-16(13-15)26-2/h5-11,13,25H,3-4,12,14H2,1-2H3 |
Clave InChI |
QPSVOZFPBYWMQT-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)


![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)


![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B214232.png)


![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)